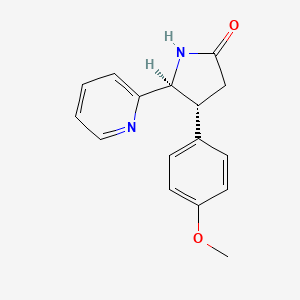
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5R)-
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5S)-
- **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5R)-
Uniqueness
The (4R,5S) configuration of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)- imparts unique stereochemical properties that can influence its reactivity and biological activity. This specific configuration may offer advantages in terms of selectivity and potency in various applications compared to its stereoisomers.
Properties
CAS No. |
200629-39-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4R,5S)-4-(4-methoxyphenyl)-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18-16(13)14-4-2-3-9-17-14/h2-9,13,16H,10H2,1H3,(H,18,19)/t13-,16+/m1/s1 |
InChI Key |
YBWBIXISXCYOCC-CJNGLKHVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CC(=O)N[C@@H]2C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


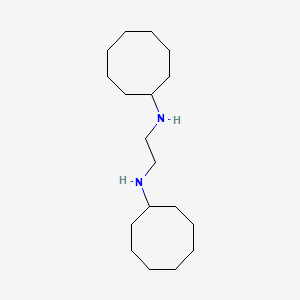
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)

![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
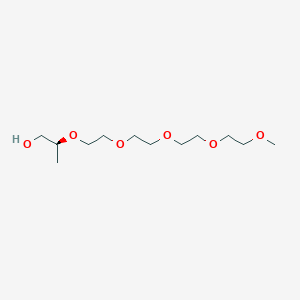
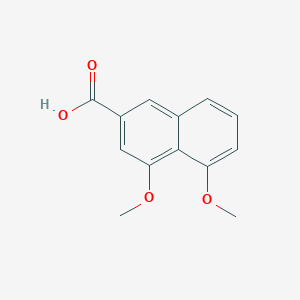
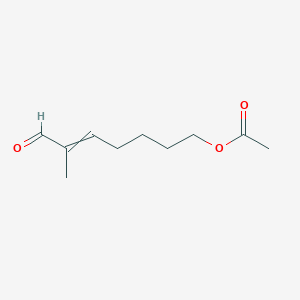
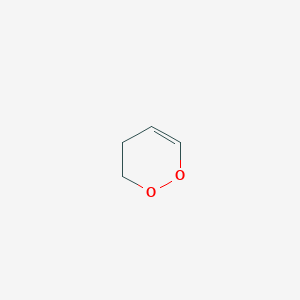
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
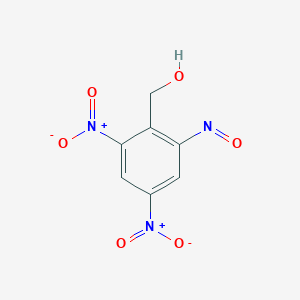
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
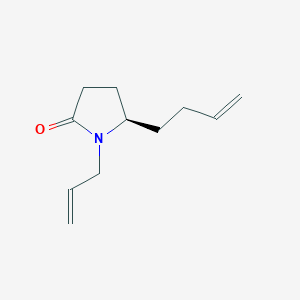
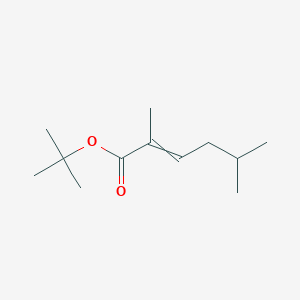
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
